Polyglycerin-6

Beschreibung

Contextualization of Polyglycerin-6 within the Broader Polyglycerol Family

Polyglycerols (PGs) are a class of polyether polyols formed by the polymerization of glycerol (B35011). They range from diglycerol (B53887) (two glycerol units) to polymers with much higher degrees of polymerization cir-safety.org. This compound sits (B43327) within this family, specifically referring to a polyglycerol with an average degree of polymerization of six smolecule.com. The properties of polyglycerols, including viscosity, hydrophilicity, and reactivity, are influenced by their average degree of polymerization and the extent of branching evitachem.commdpi.com. Lower molecular weight polyglycerols like diglycerol and triglycerol are more fluid, while higher molecular weight counterparts like polyglycerin-10 offer greater functionality but can be more challenging to synthesize and incorporate into formulations smolecule.com. PG-6 represents an optimal balance of these properties, offering significant hydration capabilities and functioning effectively as an emulsifier and surfactant smolecule.com.

Historical Development and Evolution of Polyglycerol Chemistry Relevant to this compound

The synthesis of polyglycerols dates back decades, with early methods involving the heating of glycerol in the presence of alkaline catalysts google.com. This condensation polymerization process involves the splitting off of water molecules, leading to the formation of ether linkages between glycerol units evitachem.comgoogle.com. The degree of polymerization can be controlled by factors such as temperature, reaction time, and catalyst concentration evitachem.commdpi.comgoogle.com.

Over time, various synthetic routes have been developed to produce polyglycerols with different architectures, including linear, cyclic, and hyperbranched forms cir-safety.org. While condensation polymerization typically yields a mixture of linear and branched structures, controlled polymerization techniques, such as anionic ring-opening polymerization of protected glycidol (B123203) derivatives, have been explored to achieve more defined linear polyglycerols cir-safety.orgmdpi.commdpi.com. The evolution of polyglycerol chemistry has focused on improving synthesis efficiency, controlling molecular weight and architecture, and developing methods for functionalizing the numerous hydroxyl groups to tailor properties for specific applications mdpi.comnih.govnih.gov.

Significance of this compound as a Versatile Platform in Modern Material Science and Bioengineering

This compound's combination of properties makes it a versatile platform in modern material science and bioengineering. Its multiple hydroxyl groups provide abundant sites for chemical modification, allowing for the creation of derivatives with tailored characteristics evitachem.com. These derivatives, such as polyglycerol fatty acid esters (PGFEs), are widely used as non-ionic surfactants and emulsifiers due to their ability to bridge oil and water phases evitachem.commdpi.comresearchgate.net.

In material science, PG-6 and its derivatives are explored for applications requiring biocompatibility, water solubility, and the ability to interact with various substances. The hyperbranched structure of polyglycerols, including PG-6, allows for a high degree of functionalization, making them suitable as building blocks for complex polymers and as stabilizers in chemical formulations .

In bioengineering, PG-6 shows potential in areas like drug delivery systems and tissue engineering . Its biocompatibility and ability to retain moisture make it a candidate for developing biocompatible materials for regenerative medicine and as a carrier for therapeutic agents to improve their bioavailability . The use of polyglycerols in hydrogels for wound healing is also being investigated due to their biocompatibility .

Overview of Current Research Landscape and Key Academic Challenges for this compound

Current research on this compound and related polyglycerols focuses on refining synthesis methods to achieve better control over molecular structure and polydispersity mdpi.commdpi.comnih.gov. While traditional condensation polymerization is widely used, it often results in a mixture of products with varying degrees of polymerization and branching cir-safety.org. Research into controlled polymerization techniques, such as anionic ring-opening polymerization, aims to produce polyglycerols with more uniform structures cir-safety.orgmdpi.com.

A key academic challenge lies in fully understanding the relationship between the complex, often hyperbranched, structure of polyglycerols like PG-6 and their performance in specific applications mdpi.com. The polydispersity and branching degree can significantly impact the properties of polyglycerol derivatives, such as PGFEs, and their behavior in complex systems mdpi.com. Further in-depth research is required to fully elucidate these relationships and optimize synthesis for targeted applications mdpi.com.

Another challenge involves developing cost-effective and environmentally friendly synthesis routes for polyglycerols and their derivatives, ideally utilizing renewable resources like glycerol from vegetable oils mdpi.comresearchgate.net. While glycerol is a renewable feedstock, the polymerization process and subsequent modifications can still present challenges in terms of efficiency and sustainability mdpi.comresearchgate.net.

Research is also ongoing to explore novel applications of PG-6 and its derivatives in various fields, including pharmaceuticals, where their use as excipients and in drug delivery systems is being investigated ontosight.airesearchnester.com. The stability of polyglycerols in different formulations and their interactions with other components remain active areas of study mdpi.comresearchnester.com.

The development of polyglycerol dendrimers with precise structures and functionalities represents another advanced research area, with potential applications in drug and imaging probe delivery nih.govnih.govresearchgate.netrsc.orgrsc.org. The synthesis of these highly branched structures can be complex, and research is focused on developing facile and scalable methods nih.govnih.govresearchgate.netrsc.orgrsc.org.

Here is a summary of some key properties and applications:

| Property | Description | Relevance to PG-6 | Source(s) |

| Molecular Weight | Typically ranges from 1,000 to 2,000 Da. | Suitable for various applications, including drug delivery and as a surfactant. | |

| Structure | Hyperbranched with multiple hydroxyl groups. | Allows for high functionalization and interaction with water and other molecules. evitachem.com | evitachem.com |

| Solubility | Highly water-soluble. | Enables use in aqueous formulations and biological systems. evitachem.commdpi.com | evitachem.commdpi.com |

| Humectant Properties | Ability to attract and retain water. | Enhances hydration in various materials and formulations. smolecule.comevitachem.com | smolecule.comevitachem.com |

| Emulsifying Properties | Can stabilize mixtures of oil and water. | Useful in the preparation of creams, lotions, and other formulations. smolecule.comevitachem.comontosight.ai | smolecule.comevitachem.comontosight.ai |

Here is a table summarizing some synthesis methods for polyglycerols relevant to PG-6:

| Method | Description | Catalyst Type(s) Used | Typical Temperature Range | Source(s) |

| Direct Polymerization | Heating of glycerol to promote polymerization via condensation. | Alkaline (e.g., NaOH, K₂CO₃), Acidic (e.g., H₂SO₄, HCl) | 200-280°C (condensation) | smolecule.comevitachem.comcir-safety.orgmdpi.comgoogle.comgoogle.com |

| Ring-Opening Polymerization of Glycidol Derivatives | Polymerization of protected glycidol monomers (e.g., ethoxyethyl glycidyl (B131873) ether). | Anionic (e.g., cesium hydroxide (B78521), potassium alkoxide), Cationic (e.g., citric acid) | Varies (e.g., 90-100°C for some anionic methods) | cir-safety.orgmdpi.com |

Structure

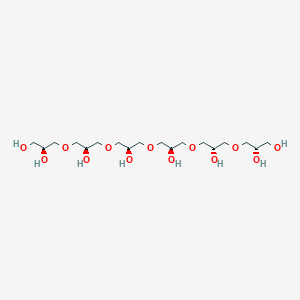

2D Structure

Eigenschaften

IUPAC Name |

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZRWTUPSQZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009952 | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36675-34-0, 87454-80-6 | |

| Record name | Hexaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for Polyglycerin 6 Production

Homogeneously Catalyzed Polymerization of Glycerol (B35011)

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. For glycerol polymerization, this typically involves alkaline catalysts dissolved in the glycerol evitachem.commdpi.com. Historically, this was one of the first methods used to produce polyglycerols mdpi.com.

Mechanism and Kinetics of Glycerol Dehydration-Polymerization

The polymerization of glycerol to form polyglycerin-6 proceeds through a dehydration reaction, where water molecules are removed as glycerol units link together via ether bonds evitachem.comredalyc.org. The mechanism of glycerol polymerization in the presence of alkaline catalysts is proposed to involve the in situ formation of glycidol (B123203) and oligoglycerols with terminal epoxy groups through intramolecular SN2 substitution reactions researchgate.netresearchgate.net. The formation of polyglycerol then occurs through the addition of these epoxy groups to the hydroxyl groups present in the reaction system researchgate.netresearchgate.net. This self-condensation of glycerol is considered a type of ring-opening polymerization researchgate.net.

Studies on glycerol dehydration mechanisms over catalysts suggest that the reaction can proceed via different pathways, including direct 1,2-dehydration and pathways involving dehydrogenation to glyceraldehyde followed by dehydration redalyc.orgscielo.org.co. The selectivity towards different products, such as acrolein and hydroxyacetone, depends on the acid-base properties of the catalyst redalyc.org. For polyglycerol formation, the etherification reaction is key researchgate.net.

Role of Alkali-Based Catalysts in this compound Synthesis

Alkali-based catalysts, such as KOH, NaOH, Na2CO3, and K2CO3, have been widely used for the homogeneous polymerization of glycerol mdpi.comresearchgate.net. These catalysts facilitate the polymerization reaction, enabling the formation of a range of polyglycerols mdpi.com. Carbonate catalysts like Na2CO3 have shown higher activity compared to hydroxides like NaOH in some studies mdpi.com. Calcium hydroxide (B78521) has also been used, allowing for the production of linear polyglycerols with a maximum degree of polymerization up to PG6 under specific conditions mdpi.com. The use of strong bases can, however, lead to the formation of cyclic polyglycerols and degradation byproducts mdpi.com.

Impact of Reaction Parameters (Temperature, Pressure, Time) on Polymer Yield and Purity

Reaction parameters such as temperature, pressure, and time significantly influence the yield and purity of this compound. Homogeneously catalyzed polymerization is typically carried out at elevated temperatures, often ranging from 200 °C to 275 °C evitachem.commdpi.comgoogle.com. Higher temperatures generally lead to increased glycerol conversion preprints.orgresearchgate.netmpob.gov.my. For instance, studies have shown increased polyglycerol yield with increasing reaction temperatures researchgate.netmpob.gov.my.

Reaction time also plays a crucial role, with longer reaction times generally leading to higher conversion and potentially higher degrees of polymerization researchgate.netmpob.gov.my. For example, 100% conversion of glycerol has been reported at 200 °C within 8-9 hours researchgate.net. Another study showed 90% conversion of pure glycerol with 10% sodium oleate (B1233923) as catalyst at 270 °C after 3 hours google.com.

Pressure conditions can also be important. Reactions are often carried out under inert atmosphere, such as N2 or Ar, or reduced pressure evitachem.commdpi.comgoogle.com. Operating at atmospheric pressure can avoid the need for costly high-pressure equipment google.com.

The concentration of the catalyst also affects the reaction. Increasing catalyst loading can increase glycerol conversion and diglycerol (B53887) selectivity up to a certain point, beyond which performance may decline mdpi.com.

Data on the effect of temperature on polyglycerol yield without a catalyst for 60 minutes shows that yield increases with increasing temperature. For pure glycerol, no conversion was observed below 200 °C mpob.gov.my.

| Temperature (°C) | Polyglycerol Yield (60 min, no catalyst, pure glycerol) |

| Below 200 | 0% |

| Above 200 | Increased yield |

Note: Data extracted from Figure 2 in Source mpob.gov.my. Specific yield percentages above 200°C were not provided in the snippet.

Detailed research findings indicate that achieving high conversion and selectivity to specific polyglycerols like this compound requires careful control of these parameters and catalyst choice mdpi.com.

Heterogeneously Catalyzed Synthesis Routes

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically solid catalysts used in liquid or gas-phase reactions. This approach offers potential advantages in terms of catalyst separation and reusability.

Application of Magnesium Iron Hydrotalcites as Efficient Catalysts

Magnesium iron hydrotalcites and derived mixed oxides have been investigated as heterogeneous catalysts for glycerol polymerization mdpi.com. These materials can introduce heterogeneous acid sites, such as Fe3+, to a basic MgO support mdpi.com. Studies have shown that magnesium iron hydrotalcites can be used for the polymerization of glycerol, achieving high diglycerol selectivities under certain batch reaction conditions mdpi.com. For example, using magnesium iron hydrotalcites at 220 °C for 24 hours in batch conditions, diglycerol selectivities of 90% and 100% were obtained with varying glycerol conversions mdpi.com. The performance of these catalysts is influenced by their acidity, basicity, and porosity mdpi.com.

While some studies using Mg/Al mixed oxides derived from hydrotalcites reported primarily di- and triglycerol formation with modest conversions, the introduction of iron aimed to enhance catalytic performance mdpi.com.

Solid Acid Catalysis for this compound Formation

Solid acid catalysts can also be employed for the polymerization of glycerol evitachem.com. Acidic catalysis can lead to the formation of polyglycerols, although strong acid catalysts under harsh conditions may result in low selectivity and the formation of unwanted byproducts, including cyclic and unsaturated compounds researchgate.net. Solid acid catalysts, such as zeolites, silica-alumina, and sulfonated polymers, have been developed and used in various acid-catalyzed reactions, including etherification, which is relevant to polyglycerol formation google.com.

The mechanism of glycerol dehydration over solid acid catalysts like H-ZSM-5 zeolite has been studied, showing that the reaction can proceed via stepwise mechanisms involving the formation of alkoxide species rsc.org. The acidity of catalysts can promote glycerol dehydration and polymerization side reactions preprints.orgpreprints.org. While solid acid catalysis can drive glycerol conversion, controlling the degree of polymerization and minimizing side reactions to selectively produce this compound can be challenging and depends on the specific catalyst properties and reaction conditions researchgate.net.

| Catalyst Type | Examples | Phase | Key Characteristics/Role |

| Homogeneous Alkali-Based Catalysts | KOH, NaOH, Na2CO3, K2CO3, Ca(OH)2, Cs salts | Liquid | Facilitate dehydration-polymerization, proposed mechanism involves glycidol formation. |

| Heterogeneous Alkali/Mixed Oxides | Magnesium Iron Hydrotalcites, Mg/Al oxides | Solid | Provide active sites (acidic/basic), influence selectivity and conversion. |

| Solid Acid Catalysts | Zeolites, Silica-alumina, Sulfonated Polymers | Solid | Can catalyze dehydration/etherification, selectivity depends on acid properties. |

Controlled Ring-Opening Polymerization of Glycidol for Polyglycerol Architectures

Controlled ROP of glycidol is crucial for influencing the architecture and properties of polyglycerols. The inherent reactivity of glycidol, which contains both an epoxide ring and a hydroxyl group, can lead to branching during polymerization. Different polymerization mechanisms and techniques are employed to manage this branching and achieve desired structures, ranging from linear to hyperbranched polyglycerols.

Anionic Multi-Branch Ring-Opening Polymerization Techniques

Anionic ROP is a common method for synthesizing hyperbranched polyglycerols (hPG). This technique typically involves the use of an initiator, often a partially deprotonated alcohol like 1,1,1-tris(hydroxymethyl)propane (TMP), and a basic catalyst mdpi.comacs.orgresearchgate.netacs.org. The polymerization proceeds through the nucleophilic attack of an alkoxide initiator on the epoxide ring of glycidol. The presence of hydroxyl groups in the growing polymer chains can lead to chain transfer reactions, resulting in branching and the formation of hyperbranched structures mdpi.commdpi.com.

A powerful single-step approach to hyperbranched polyglycerol synthesis involves anionic multi-branch ring-opening polymerization combined with slow monomer addition mdpi.comacs.org. This method, pioneered by groups like Sunder et al., utilizes initiators such as partially deprotonated TMP and is typically carried out at elevated temperatures (e.g., 90–100 °C) mdpi.comacs.org. The slow addition of glycidol is critical for controlling the polymerization rate, minimizing side reactions like cyclization, and influencing the molecular weight and polydispersity of the resulting hyperbranched polymer mdpi.comacs.orgnih.gov.

Anionic ROP has also been used to graft hyperbranched polyglycerol from surfaces, such as multiwalled carbon nanotubes, demonstrating its versatility in creating functional materials zju.edu.cn.

Precision Control of Molecular Weight and Polydispersity through Slow Monomer Addition

Achieving precise control over molecular weight and polydispersity is a significant challenge in glycidol polymerization due to the potential for side reactions. Slow monomer addition (SMA) is a key technique employed, particularly in anionic ROP, to address this challenge mdpi.comacs.orgnih.gov. By maintaining a low concentration of the glycidol monomer throughout the reaction, SMA helps to ensure controlled propagation and reduces the likelihood of undesired reactions such as intramolecular cyclization, which can lead to lower molecular weight species and broader polydispersities mdpi.comacs.orgnih.gov.

Studies have shown that slow monomer addition can lead to hyperbranched polyglycerols with relatively narrow dispersities (Đ < 1.5) mdpi.comacs.orgnih.gov. However, achieving very high molecular weights while maintaining narrow polydispersity can still be challenging, especially in solvent-free systems where increasing viscosity can hinder mixing nih.gov. The use of macroinitiators, such as low molecular weight hPG, in conjunction with slow monomer addition has been explored to synthesize higher molecular weight hPGs mdpi.com.

In cationic ROP, while the activated monomer (AM) mechanism, which is favored in the presence of alcohols, can offer better control over molecular weight and suppress cyclization, it also typically requires keeping the monomer concentration low, often achieved through slow monomer addition, leading to prolonged reaction times mdpi.commdpi.comnih.gov.

Cationic and Coordination Polymerization Approaches for this compound Building Blocks

Besides anionic polymerization, cationic and coordination polymerization methods are also utilized for the ROP of glycidol and its derivatives, offering alternative routes to polyglycerol architectures.

Cationic Ring-Opening Polymerization: Cationic ROP of glycidol can be initiated by Lewis acids (e.g., BF₃OEt₂, SnCl₄) or Brønsted acids (e.g., CF₃COOH, CF₃SO₃H) mdpi.com. This mechanism can proceed via active chain-end (ACE) or activated monomer (AM) pathways mdpi.commdpi.comnih.gov. The ACE mechanism involves a positively charged active chain end, while the AM mechanism involves activation of the monomer mdpi.commdpi.comnih.gov. Cationic polymerization of glycidol often leads to branched polyglycerols, but controlling the reaction kinetics can be difficult due to potential side reactions, frequently resulting in polymers with lower molecular weights and broader dispersities compared to controlled anionic methods mdpi.comnih.gov. However, recent work has explored metal-free cationic ROP systems using catalysts like tris(pentafluorophenyl)borane, which can operate under ambient conditions and facilitate catalyst recycling nih.govrsc.orgrsc.org.

Coordination Ring-Opening Polymerization: Coordination polymerization utilizes metal complexes as catalysts. This approach can be employed to synthesize polyglycerols with varying architectures. For instance, coordination-insertion ring-opening polymerization has been investigated for copolymerizing glycidol with cyclic esters to create biodegradable hyperbranched polyglycerols mdpi.com. Organometallic catalysts have also been used in coordination-type polymerizations of protected glycidol derivatives, such as ethoxyethyl glycidyl (B131873) ether (EEGE), to obtain linear polyglycerols after deprotection nih.gov. Recent studies have explored niobium and tantalum complexes as catalysts for the ROP of glycidol, demonstrating control over molecular weight and molecular weight distributions rsc.org. Copper complexes with N-heterocyclic carbene ligands have also been shown to catalyze the polymerization of unprotected glycidol, yielding ultralow-branched polyglycerol rsc.orgnih.gov.

Enzymatic Synthesis Pathways for Bio-derived this compound Precursors

The search for more sustainable and environmentally friendly synthetic routes has led to interest in enzymatic synthesis pathways for polymers. While direct enzymatic polymerization of glycidol to form this compound is not extensively reported in the provided search results, enzymatic approaches are being explored for the synthesis of other polymers and potentially for the production of bio-derived precursors that could be subsequently polymerized into polyglycerols. The provided results mention the increasing demand for biobased polyglycerols and the development of new catalytic systems for glycerol polymerization researchgate.net. However, specific enzymatic pathways directly yielding this compound precursors are not detailed.

Functionalization during Synthesis for Direct Derivatization

Incorporating functional groups into the polyglycerol structure during synthesis allows for direct derivatization and tailoring of the polymer's properties for specific applications. This can be achieved through the copolymerization of glycidol with functionalized epoxide monomers or by using initiators or chain transfer agents bearing desired functionalities.

Copolymerization of glycidol with glycidyl ethers containing functional groups, such as allyl glycidyl ether (AGE) or phenyl glycidyl ether (PGE), allows for the introduction of double bonds or aromatic rings into the polyglycerol backbone acs.orgresearchgate.netacs.org. These incorporated functionalities can then be further modified post-polymerization researchgate.net. For example, allyl groups can be cleaved to yield linear glycerol units with primary hydroxyl groups or dihydroxylated to increase the degree of branching researchgate.net.

Functional groups can also be introduced through the initiator. For instance, using cholesterol as an initiator in anionic ROP of epoxides can lead to the formation of polyether amphiphiles rsc.org. Similarly, incorporating degradable linkages, such as ketal or disulfide bonds, into the polymer backbone during synthesis allows for the creation of degradable polyglycerols mdpi.comrsc.org. Copolymerization with monomers bearing disulfide bonds has been demonstrated to yield polyglycerols degradable under reductive stimuli mdpi.com.

The synthesis of copolymers using functional monomers like glycidyl methacrylate (B99206) (GMA) in emulsion polymerization is another approach to create multi-functional polymers nih.gov. While GMA is a different monomer than glycidol, this highlights the general principle of incorporating functionality during polymerization.

Advanced Characterization and Structural Elucidation of Polyglycerin 6

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in Polyglycerin-6.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the detailed structural analysis of polyglycerols and their derivatives. ¹H and ¹³C NMR spectra are commonly used to confirm the presence of polyglycerol moieties and to elucidate their structure, including the types of linkages between glycerol (B35011) units (linear and branched) and the degree of polymerization. lipidmaps.orguni.lu Analysis of chemical shifts and coupling patterns in ¹H NMR spectra allows for the identification of different types of protons within the polyglycerin backbone, such as methylene (B1212753) and methine protons. uni.lu ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. uni.lu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms and provide more detailed structural assignments, particularly in complex mixtures of polyglycerol oligomers. lipidmaps.org For instance, ¹³C-NMR DOSY experiments have been employed to distinguish between different species in polyglycerol samples. lipidmaps.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. FTIR spectroscopy is frequently applied to polyglycerol derivatives to confirm the presence of characteristic functional groups. For example, the presence of ester bonds in polyglycerol esters can be identified by a characteristic C=O stretching vibration typically observed around 1730 cm⁻¹. wikidata.org IR spectroscopy can also provide information about the hydroxyl groups and ether linkages within the polyglycerin backbone. Raman spectroscopy offers complementary information and can also be used to characterize polyglycerol polymers and identify functional groups like ester bands. nih.govchem960.com Both techniques are valuable for verifying the successful synthesis and functionalization of this compound.

Mass Spectrometry (MS) for Oligomer Distribution and Composition

Mass spectrometry (MS) techniques are essential for determining the molecular weight distribution and the precise composition of the different oligomers present in this compound samples, which are typically a mixture of glycerol polymers with varying degrees of polymerization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like polyglycerols without causing significant fragmentation. ESI-MS can be used to identify the different glycerol/polyglycerol species present in a sample by detecting their molecular ions. lipidmaps.org This technique provides information about the distribution of oligomers with varying numbers of glycerol units. ESI-MS is often coupled with separation techniques like liquid chromatography (LC-ESI-MS) to further separate and identify individual components within complex polyglycerol mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Mass spectrometry, particularly in tandem (MS/MS) mode, is a powerful tool for unraveling the complex composition of polyglycerols like this compound. Techniques such as Time-of-Flight Mass Spectrometry (TOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Electrospray Ionization (ESI) have been employed to identify the various molecular species present in polyglycerol mixtures, including free polyglycerols and their esters. nih.govdss.go.thspkx.net.cnnih.govgoogle.com

MS/MS allows for the fragmentation of selected ions, providing structural information about the individual oligomers and their linkages. This is particularly useful for characterizing polyglycerol esters, where MS/MS can help in the structural elucidation of targeted compounds, such as triglycerol mono-oleate (PG3+1C18:1). nih.gov By analyzing the fragmentation patterns, researchers can gain insights into the degree of polymerization and the distribution of fatty acid esterification within polyglycerol derivatives. nih.govnih.gov Furthermore, LC/MS techniques can be utilized to determine the ratio of linear to cyclic structures within a polyglycerol sample. google.com

Chromatographic Methods for Molecular Weight Distribution and Polydispersity Index Determination

Chromatographic techniques, specifically Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are indispensable for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers like this compound. rsc.orgtitk.delcms.czlcms.czshimadzu.comwaters.comchromatographyonline.comrsc.orgresearchgate.netmeasurlabs.comknauer.netatomikateknik.comshimadzu.cz GPC/SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of various average molecular weights, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz). titk.dewaters.comatomikateknik.com

The polydispersity index (PDI), calculated as the ratio of Mw to Mn (PDI = Mw/Mn), provides a measure of the broadness of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample with molecules of uniform size, while a PDI greater than 1 signifies a polydisperse sample containing molecules with a range of molecular weights. waters.comchromatographyonline.comatomikateknik.comnih.gov GPC/SEC analysis is crucial for quality control and understanding how the molecular weight characteristics of polyglycerols influence their physical properties and performance in various applications. lcms.czshimadzu.com Different detectors, such as refractive index (RI) detectors, light scattering detectors, and viscometers, can be coupled with GPC/SEC to obtain more comprehensive data on molecular weight and size. rsc.orglcms.czlcms.czshimadzu.commeasurlabs.comatomikateknik.com Studies on related polyglycerol derivatives have shown that GPC can reveal relatively narrow polydispersity for certain structures, such as dendritic polyglycerol with a reported Mw/Mn of 1.05. nih.gov

Dynamic Light Scattering (DLS) for Morphological and Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of particles, including polymers and their aggregates, in solution. atomikateknik.comgoogle.comnih.govnih.govbeilstein-journals.orgresearchgate.netresearchgate.netacs.orgrsc.orgacs.org For this compound and its derivatives, DLS is valuable for characterizing their behavior in solution, including the formation of micelles or other aggregate structures. nih.govresearchgate.netrsc.org

DLS measurements can provide information on the average particle size and polydispersity of the size distribution. nih.govbeilstein-journals.orgacs.org This technique can also be used to monitor changes in particle size over time or in response to environmental stimuli, providing insights into the stability and dynamic behavior of polyglycerol-based systems. nih.gov For instance, DLS has been used to study the aggregation behavior of polyglycerol sebacate (B1225510) and the size of polyglycerol-based nanogels and nanoparticles. nih.govbeilstein-journals.orgresearchgate.net

Thermal Analysis Techniques for Structural Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and structural transitions of this compound and related polyglycerols. nih.govmdpi.comresearchgate.netmdpi.compreprints.orgrsc.org

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal degradation behavior and stability. mdpi.compreprints.orgrsc.org Studies on polyglycerol citrate (B86180) polymers, for example, have shown that TGA can indicate the degree of polymerization based on thermal stability. mdpi.compreprints.org DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature. nih.govresearchgate.netrsc.org The Tg of polyglycerols can be influenced by factors such as molecular weight, branching, and the presence of hydrogen bonding. rsc.org For instance, the Tg of polyglycerol-chitosan dendrimers has been reported to be in the range of -19 to -26 °C. nih.gov

Rheological Characterization of this compound Solutions and Formulations

Rheology is the study of the flow and deformation of matter, and rheological characterization is essential for understanding the behavior of this compound in solutions and formulations. Polyglycerols and their derivatives, particularly polyglycerol fatty acid esters and polyglycerol polyricinoleate (PGPR), are often used as emulsifiers and rheology modifiers. mdpi.comaquachem.co.krmdpi.com

Rheological measurements, such as viscosity and yield stress determination, provide insights into how these compounds affect the flow properties of complex systems like emulsions and dispersions. mdpi.comaquachem.co.krmdpi.comnih.gov For example, PGPR is known to influence the rheological properties of chocolate by reducing its yield stress. aquachem.co.krmdpi.com The rheological behavior of polyglycerol solutions is influenced by factors including molecular weight, concentration, and intermolecular interactions like hydrogen bonding. acs.org Rheological studies can also help in understanding the structure and behavior of self-assembled structures like micelles and microemulsions formed by polyglycerol derivatives. nih.gov

Polymer Science and Chemical Functionalization of Polyglycerin 6

Investigation of Hyperbranched Architectures and Branching Density

Polyglycerols, including Polyglycerin-6, can exist in various architectures, ranging from linear to hyperbranched structures. researchgate.netacs.orgacs.org Hyperbranched polymers are characterized by a three-dimensional, globular structure with a high density of functional end groups and inherently low viscosity compared to their linear counterparts. acs.orgacs.orgresearchgate.net The synthesis of hyperbranched polyglycerol (hbPG) is often achieved through the ring-opening multibranching polymerization (ROMBP) of glycidol (B123203), a reactive hydroxy epoxide. researchgate.netacs.orgacs.org Controlled synthesis methods, such as slow monomer addition, have been developed to control the molecular weight and polydispersity of hyperbranched polyglycerols. researchgate.netacs.org

The degree of branching (DB) is a fundamental parameter characterizing hyperbranched polymers. acs.org For hyperbranched structures derived from AB₂ monomers like glycidol, the structure contains dendritic (branched), linear, and terminal units. acs.org The DB is influenced by the synthesis method and conditions. Studies have investigated the synthesis of hyperbranched polyglycerols with controlled molecular weights and degrees of branching, approximating the theoretical limit for slow monomer addition. researchgate.net For instance, hyperbranched polyglycerols with molecular weights up to 24000 g/mol and DB values ranging from 0.60 to 0.63 have been reported. researchgate.net Semibranched polyglycidol systems with a DB of 0.24 have also been synthesized using a green polymerization technique. researchgate.net

Controlled Derivatization and Chemical Modification Strategies

The numerous hydroxyl groups on this compound provide ample opportunities for chemical modification, allowing for the tailoring of its properties for specific applications. google.com

Esterification of Hydroxyl Groups for Tunable Hydrophilicity-Lipophilicity Balance (HLB)

Esterification is a common method to modify the hydrophilic-lipophilic balance (HLB) of polyglycerols. hallstarbeauty.comqualitas1998.net Polyglycerol esters of fatty acids are synthesized through the esterification reaction between polyglycerol and fatty acids. hallstarbeauty.comgzcardlo.com By varying the type and amount of fatty acid used, the HLB value of the resulting ester can be adjusted, influencing its emulsifying properties. qualitas1998.netgzcardlo.com For example, Polyglyceryl-6 Dioleate, an ester of hexaglycerol (B12301427) and oleic acid, is described as a natural polyglyceryl ester with an effective HLB of 9/10, suitable for both water-in-oil and oil-in-water emulsions. hallstarbeauty.com Polyglyceryl-6 Stearate is another example of a polyglycerin fatty acid ester, characterized as a hydrophilic, nonionic surfactant. nikkolgroup.com

Polyglycerol esters with a wide range of HLB values (1-16) can be synthesized, making them versatile emulsifiers for various applications, including food, cosmetics, and pharmaceuticals. qualitas1998.netgzcardlo.com

Acrylate (B77674) and Methacrylate (B99206) Functionalization for Photopolymerizable Resins

Functionalization of polyglycerols with acrylate and methacrylate groups enables their use in photopolymerizable resins. chemrxiv.orgresearchgate.net These functional groups undergo rapid cross-linking upon exposure to UV light in the presence of a photoinitiator, a process known as photopolymerization. researchgate.netberkeley.edugoogle.com This property is particularly useful in applications like 3D printing and coatings. berkeley.eduuni-freiburg.de

Acrylate-functionalized polyglycerol has been synthesized by reacting the epoxy group of modified hyperbranched polyglycerol with acrylic acid. researchgate.net The number of acrylate groups introduced can be controlled, influencing the photocuring behavior and viscosity of the resulting resin. researchgate.net Methacrylate functionalization is also employed to create photocurable materials. chemrxiv.orguni-freiburg.de For instance, polyfunctional urethane (B1682113) methacrylates derived from acrylic polyhydroxy urethanes have been functionalized with methacrylic anhydride (B1165640) to lower resin viscosity and enhance the mechanical properties of photo-cured thermosets. uni-freiburg.de

Introduction of Carboxylate and Maleimide (B117702) Groups for Hydrogel Formation

The introduction of carboxylate and maleimide groups into polyglycerol structures allows for the formation of hydrogels through reactions like Michael addition. nih.govacs.orgresearchgate.netresearchgate.net Hydrogels are cross-linked polymeric networks that can absorb and retain large amounts of water. researchgate.net

A three-dimensional hydrogel based on functionalized polyglycerol and poly(ethylene glycol) has been developed for biosensing applications. nih.govacs.orgresearchgate.net In this system, polyglycerol functionalized with carboxylate and maleimide groups is cross-linked with a dithiolated poly(ethylene glycol) via thiol-click chemistry. nih.govacs.orgresearchgate.net The maleimide groups on the polyglycerol react with the thiol groups of the PEG-dithiol cross-linker, forming a stable network. nih.govresearchgate.net The incorporated carboxylate groups provide sites for the immobilization of biomolecules. nih.govacs.org

Poly(ethylene glycol) (PEG) Conjugation for Hybrid Polymer Systems

Conjugation of polyglycerol with poly(ethylene glycol) (PEG) results in hybrid polymer systems that combine the properties of both polymers. ontosight.aiacs.orgnih.govacs.orgresearchgate.netysnamgroup.comnih.govnih.govunimi.it PEG is well-known for its biocompatibility and ability to reduce non-specific protein binding, making PEGylated materials useful in biomedical applications. nih.govunimi.it

Linear and hyperbranched polyglycerols have been explored as alternatives or complements to PEG in protein conjugation to improve therapeutic efficacy and circulation half-life. nih.govunimi.it Hybrid structures like PEG-polyglycerol block copolymers have been synthesized. acs.orgresearchgate.net For example, linear-hyperbranched PEG-b-hbPG copolymers have been prepared and investigated for applications in drug delivery systems. acs.org Polyglycerol-poly(ε-caprolactone) block copolymers have also been synthesized and used as polymeric emulsifiers to stabilize oil-in-water nanoemulsions. ysnamgroup.comresearchgate.net These hybrid polymers can form semi-solid interphases at the oil-water interface, providing stable emulsions. ysnamgroup.comresearchgate.net

Synthesis of this compound Copolymers and Block Copolymers

Copolymers and block copolymers incorporating this compound or polyglycerol segments can be synthesized to create materials with tailored properties. Random copolymerization of glycidol with other monomers can yield hyperbranched random copolymers with controlled degrees of polymerization and branching. acs.org

Block copolymers containing polyglycerol blocks and other polymer blocks, such as poly(ε-caprolactone) or poly(ethylene glycol), have been developed. acs.orgysnamgroup.comresearchgate.netresearchgate.net These block copolymers can be synthesized using techniques like anionic polymerization and ring-opening polymerization. acs.orgysnamgroup.comresearchgate.netgoogle.com For instance, polyglycerol-block-poly(ε-caprolactone) has been synthesized via the ring-opening polymerization of ε-caprolactone initiated by a polyglycerol macroinitiator. ysnamgroup.comresearchgate.net The architecture and properties of these block copolymers can be controlled by adjusting the synthesis parameters and the nature of the co-monomers. acs.orgyonsei.ac.kr

Structure-Property Relationships and Their Influence on Material Performance

The performance of this compound in material applications is intrinsically linked to its chemical structure. The presence of numerous hydroxyl groups along the polyglycerin backbone is a key factor, imparting significant hydrophilicity and the ability to form hydrogen bonds with water molecules. gdsoyoung.com This hygroscopic nature makes this compound an effective humectant, capable of attracting and retaining moisture, which is particularly beneficial in applications requiring hydration and moisture retention. smolecule.comgdsoyoung.com

The molecular weight and the degree of polymerization also play a role in determining the physical properties of polyglycerols. For instance, this compound, with its specific chain length of six glycerol (B35011) units, exhibits a balanced viscosity and emulsifying properties compared to shorter or longer chain polyglycerols like Polyglycerin-3 or Polyglycerin-10. smolecule.com This balance makes it effective for stabilizing oil-in-water emulsions. smolecule.comgdsoyoung.com The ability to act as an emulsifier stems from its amphibolic nature, possessing both hydrophilic and lipophilic characteristics, which allows it to bridge immiscible phases. gdsoyoung.comontosight.ai

Chemical functionalization of the hydroxyl groups in this compound can further tailor its properties for specific applications. Esterification with fatty acids, for example, yields polyglycerol fatty acid esters (PGFEs). tiiips.commdpi.comresearchgate.net The properties of these esters, particularly their hydrophile-lipophile balance (HLB), can be precisely adjusted by varying the type and length of the fatty acid chain and the degree of esterification. mdpi.com A higher degree of polymerization of the polyglycerol (the hydrophilic part) increases the HLB value, while longer fatty acid chains (the hydrophobic part) decrease it. mdpi.com This tunability of HLB values, ranging broadly from 1.4 to 19.0 for PGFEs, is crucial for their function as surfactants and emulsifiers in diverse formulations. mdpi.com Research has shown that the chemical structure of PGFEs, including the fatty acid composition and the degree of esterification, significantly influences their ability to regulate the crystallization of fats, impacting the quality of products like whipped cream. mdpi.com

The hyperbranched structure of this compound also contributes to its functionality, offering multiple sites for chemical modification and potentially influencing its interactions with other components in a material system. daicel.com This structural feature can be leveraged to create complex architectures with tailored properties.

Table 1: Influence of Structural Features on this compound Properties

| Structural Feature | Influence on Property | Material Performance Implication |

| Multiple Hydroxyl Groups | Hydrophilicity, Hydrogen Bonding Capacity | Humectancy, Moisture Retention, Water Solubility |

| Degree of Polymerization (6 units) | Balanced Viscosity and Emulsifying Properties | Effective Emulsifier for Oil-in-Water Systems |

| Amphibolic Nature | Ability to interact with both oil and water | Emulsification, Stabilization of Immiscible Phases |

| Hyperbranched Structure | High Degree of Functionalization, Multiple Reaction Sites | Potential for Tailored Properties via Derivatization |

| Fatty Acid Esterification | Tunable HLB Value (in derivatives) | Customized Surfactant/Emulsifier Behavior, Fat Crystallization Control |

Self-Assembly Behavior and Supramolecular Chemistry of this compound Derivatives

The amphiphilic nature of this compound derivatives, particularly polyglycerol fatty acid esters (PGFEs), enables them to exhibit self-assembly behavior in aqueous solutions. This self-assembly is driven by the interplay between the hydrophilic polyglycerol headgroup and the hydrophobic fatty acid tail. Depending on the specific chemical structure, concentration, and environmental conditions, these molecules can aggregate into various supramolecular structures, such as micelles, vesicles, or liquid crystalline phases. ontosight.aimdpi.org

Research into the self-assembly of polyglycerol derivatives highlights their potential in creating organized nanostructures. For instance, amphiphilic hyperbranched polymers incorporating polyglycerol and a p-sulfonatocalix tiiips.comarene core have been shown to self-assemble into nano and microtubes in aqueous solutions. researchgate.net The morphology of these self-assembled structures is dependent on the composition of the amphiphilic polymer. researchgate.net These structures have demonstrated the ability to encapsulate molecules, such as the anticancer drug curcumin, suggesting potential applications in delivery systems. researchgate.net

Supramolecular chemistry principles are central to understanding and controlling the self-assembly of this compound derivatives. Non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and potentially π-π interactions (if aromatic groups are incorporated), play crucial roles in the aggregation process. mdpi.orgresearchgate.net The ability to form stable emulsions, particularly oil-in-water emulsions, is a direct consequence of the self-assembly of this compound based emulsifiers at the interface between the two phases, forming a stabilizing layer. smolecule.comgdsoyoung.com

Studies on polyglycerol polyricinoleate (PGPR), a polyglycerol ester, have investigated the relationship between the structural characteristics of the resulting water-in-oil emulsions and their functional performance, including rheological and thermal properties. researchgate.net This indicates that the self-assembled structure at the micro-level directly impacts the macroscopic properties of the material.

Furthermore, functionalization of hyperbranched polyglycerol with photo-responsive units, such as azobenzene, can lead to systems exhibiting stimuli-responsive self-assembly. researchgate.net The reversible assembly and disassembly of complex micelles can be triggered by external stimuli like light, mediated by supramolecular host-guest interactions, for example, with cyclodextrins. researchgate.net This demonstrates the sophisticated level of control achievable over the self-assembly of polyglycerol derivatives through tailored chemical design and supramolecular chemistry approaches.

The exploration of polyglycerol derivatives in supramolecular chemistry extends to their use as building blocks for more complex architectures, including supramolecular liquid crystals, formed through hierarchical self-assembly driven by various non-covalent interactions. mdpi.org

Table 2: Examples of Self-Assembly in this compound Derivatives

| Derivative Type | Self-Assembly Structure Examples | Driving Forces | Potential Applications |

| Polyglycerol Fatty Acid Esters (PGFEs) | Micelles, Vesicles, Liquid Crystals | Hydrophobic Interaction, Hydrogen Bonding | Emulsification, Surfactancy |

| Amphiphilic Hyperbranched Polyglycerol Conjugates | Nano/Microtubes | Hydrophobic Interaction, π-π Interaction (if applicable) | Encapsulation, Delivery Systems |

| Photo-responsive Functionalized Polyglycerol | Stimuli-responsive Micelles | Host-Guest Interaction, Photoisomerization | Controlled Release, Smart Materials |

Computational and Theoretical Modeling of Polyglycerin 6 Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Energetics and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular energetics, and reactivity of molecules wikipedia.orgakj.azwikipedia.org. DFT is a widely used computational method in chemistry and materials science for studying the ground state of many-body systems like atoms and molecules wikipedia.org. It allows for the calculation of properties such as reaction potential barriers and the analysis of decomposition pathways researchgate.net. While the direct application of DFT specifically to Polyglycerin-6 oligomers to determine their precise molecular energetics and reactivity was not extensively detailed in the search results, DFT is a fundamental tool for understanding the electronic contributions to the physical and chemical properties of molecules wikipedia.org. Studies on related systems, such as the use of DFT to obtain atomic partial charges for molecular dynamics simulations or to study intermolecular interactions in polymer-based nanocomposites, highlight the relevance of this method in providing foundational molecular-level data mdpi.comnih.gov. For instance, DFT calculations can be used to analyze non-covalent interactions and electrostatic potentials within molecular systems nih.gov.

Coarse-Grained Models for Simulating Self-Assembly and Phase Behavior

Coarse-grained (CG) models simplify the representation of molecules by grouping several atoms into single beads, allowing for the simulation of larger systems and longer timescales compared to all-atom MD simulations ucl.ac.ukmdpi.com. This approach is particularly useful for studying the self-assembly and phase behavior of complex systems like polymers and surfactants ucl.ac.ukmdpi.comnih.govresearchgate.net. CG models can reproduce experimental self-assembly behaviors and provide insights into the formation of various aggregated structures, such as micelles and vesicles ucl.ac.ukmdpi.com. While specific studies on the coarse-grained modeling of this compound self-assembly were not prominently found, research on other surfactants and polymers demonstrates the applicability of this method to understand how molecular structure influences the formation of ordered phases ucl.ac.ukmdpi.comnih.govresearchgate.net. CG simulations can explore the dynamics of self-assembly and the resulting morphologies under different conditions mdpi.com.

Machine Learning and Artificial Neural Networks (ANN) for Predicting Formulation Properties

Machine Learning (ML) and Artificial Neural Networks (ANN) are increasingly being applied in chemistry and material science to build predictive models for various properties, including those relevant to formulations researchgate.netnih.govresearchgate.net. These data-driven approaches can analyze complex relationships between the composition of a formulation and its resulting characteristics, minimizing the need for extensive experimental trial and error researchgate.netnih.govresearchgate.net. In the context of polymers and formulations, ANNs have been used to predict properties such as the borders of microemulsion regions or the hardness of cosmetic soap formulations nih.govresearchgate.netresearchgate.net. While direct examples of using ML or ANN specifically for predicting this compound formulation properties were not extensively detailed, the application of these techniques to polymeric and multicomponent systems, including those containing polyglycerin, indicates their potential in optimizing formulations containing this compound researchgate.netnih.gov. Predictive models can help identify influential variables and optimize ingredient combinations to achieve desired properties nih.govresearchgate.net.

Advanced Applications of Polyglycerin 6 in Material Science and Engineering

Biomaterial Development for Regenerative Medicine

Polyglycerols, including Polyglycerin-6 and its derivatives, are being investigated for their potential in regenerative medicine due to their biocompatibility and tunable properties mdpi.com. The presence of numerous hydroxyl groups allows for chemical modification, enabling the creation of materials with tailored characteristics for biological applications daicel.com.

Design of Biodegradable Scaffolds for Soft Tissue Engineering (e.g., Polyglycerol Sebacate (B1225510) Elastomers)

Biodegradable scaffolds are crucial in soft tissue engineering to provide structural support for cell growth and tissue regeneration. Polyglycerol-based materials are being explored for this purpose. Polyglycerol Sebacate (PGS), an elastomer synthesized from glycerol (B35011) and sebacic acid, is a prominent example of a biodegradable polyester (B1180765) utilized in tissue engineering researchgate.netnih.govsigmaaldrich.comsigmaaldrich.comnih.gov. While PGS is not directly synonymous with this compound, it is a related polyglycerol derivative that demonstrates the potential of polyglycerol-based polymers in creating elastomeric scaffolds with tunable mechanical properties and degradation rates suitable for soft tissue repair, including cardiovascular tissues, nerves, skin, cartilage, and tendons nih.govsigmaaldrich.comsigmaaldrich.com. The synthesis of PGS involves a polycondensation reaction, resulting in a crosslinked three-dimensional network sigmaaldrich.comsigmaaldrich.com. Research on PGS highlights the feasibility of designing polyglycerol-derived materials that can mimic the mechanical properties of native tissues and undergo controlled degradation in vivo sigmaaldrich.comsigmaaldrich.com.

Biocompatibility Studies and Cellular Interactions (Academic Context)

Biocompatibility is a critical factor for materials intended for use in regenerative medicine. Polyglycerols, in general, are known for their biocompatibility gdsoyoung.commdpi.com. Studies on polyglycerol derivatives, such as hyperbranched polyglycerols (HPG) and Polyglycerol Sebacate (PGS), have demonstrated favorable interactions with cells mdpi.comnih.govsigmaaldrich.com. For instance, PGS has shown to be non-cytotoxic in vitro and induces minimal inflammatory response in vivo, likely attributed to its surface degradation mechanism sigmaaldrich.com. While specific detailed academic studies focusing solely on the cellular interactions of this compound itself as a scaffold material are less prevalent in the provided search results compared to its derivatives or other polyglycerols, the established biocompatibility of related polyglycerol structures suggests a promising foundation for this compound in biomaterial applications. The multiple hydroxyl groups on this compound also offer sites for functionalization, which can further enhance cellular adhesion and interaction for specific tissue engineering applications.

Advanced Delivery Systems as a Carrier Platform

This compound and its esters are valuable components in the development of advanced delivery systems, particularly in pharmaceutical and cosmetic formulations ontosight.aimdpi.comtandfonline.com. Their amphiphilic nature, allowing interaction with both aqueous and oily phases, makes them effective emulsifiers and solubilizers ontosight.aigdsoyoung.comtiiips.com.

Enhancement of Permeability and Retention of Active Compounds in Topicals

This compound and its derivatives can play a role in enhancing the permeability and retention of active compounds in topical formulations ontosight.ai. Polyglyceryl-6 esters, formed by esterifying this compound with fatty acids, are particularly noted for their ability to improve the penetration of other substances in microemulsions tiiips.com. These esters can enhance skin permeability and the retention of active ingredients, making them valuable excipients in dermatological treatments ontosight.ai. While direct detailed research findings specifically on this compound's impact on permeability and retention are limited in the provided results, the documented effects of its esters highlight the potential of the polyglycerol-6 structure to contribute to improved topical delivery. Studies investigating the influence of polyglycerol derivatives, such as PEG-6-caprylic/capric glycerides (which involve a polyglycerol component), on the dermal delivery and skin retention of compounds like niacinamide have shown improved retention compared to some other vehicles nih.gov.

Formulation Strategies for Oily Delivery Systems (e.g., Microemulsions)

This compound and its fatty acid esters are frequently utilized in the formulation of oily delivery systems, such as microemulsions nih.govresearchgate.netpanor.rucapes.gov.br. Microemulsions are thermodynamically stable, isotropic colloidal mixtures of oil, water, surfactant, and often a cosurfactant, capable of solubilizing both lipophilic and hydrophilic drugs nih.govresearchgate.net. Polyglyceryl-6 esters, acting as surfactants or cosurfactants, are crucial in stabilizing these systems nih.govresearchgate.netcapes.gov.br. For example, polyglyceryl-6-isostearate has been used as a cosurfactant in the formulation of oil-in-water microemulsions for the dermal delivery of compounds like resveratrol (B1683913) nih.gov. The ability of this compound esters to effectively blend oil and water phases contributes to the stability and desired properties of these oily delivery systems ontosight.aigdsoyoung.comtiiips.com. Research on the preparation of microemulsions using polyglycerol fatty acid esters as surfactants has shown the importance of the ester's hydrophile-lipophile balance (HLB) in microemulsion formation and stability capes.gov.br.

Volumetric Additive Manufacturing (VAM) and 3D Printing Technologies

Development of Sustainable, Photoreactive this compound Resins

A significant area of application for this compound is in the development of sustainable, photoreactive resins, particularly for advanced additive manufacturing techniques like volumetric additive manufacturing (VAM). researchgate.netrsc.orgosti.govrsc.org VAM allows for the creation of three-dimensional objects in a single process, offering advantages in design freedom and reduced printing times compared to traditional layer-by-layer methods. researchgate.netrsc.orgrsc.org

A key limitation in the broader adoption of VAM has been the availability of suitable resins that are both photoreactive and sourced sustainably. researchgate.netrsc.orgosti.govrsc.org Polyglycerol, being bioderived (e.g., from vegetable origin), colorless, and easily functionalized, serves as an excellent oligomer for this purpose. researchgate.netrsc.orgrsc.org Polyglycerol-6 can be transformed into an acrylate (B77674) photo-printable resin through a simple, one-step, and scalable synthesis route. researchgate.netrsc.orgrsc.org Polyglycerol-6-acrylate resins meet the necessary criteria for volumetric printing, including transparency, photo-reactivity, and appropriate viscosity. researchgate.netrsc.orgrsc.org These resins have been successfully utilized to print a variety of models exhibiting intricate geometries and good resolution. researchgate.netrsc.orgrsc.org Furthermore, research indicates that waste PG-6-acrylate resin can be reused with minimal performance degradation, enhancing resin utilization and minimizing material waste. researchgate.netrsc.orgrsc.org

Fabrication of Complex Geometries and Intricate Structures

The application of this compound-based photoreactive resins extends to the fabrication of complex geometries and intricate structures through additive manufacturing. Volumetric printing, utilizing PG-6-acrylate, enables the creation of objects with high design freedom that were previously challenging to achieve with traditional methods. researchgate.netrsc.orgrsc.orgnexa3d.com The ability to print structures with good resolution highlights the potential of these sustainable resins in producing detailed and complex parts. researchgate.netrsc.orgrsc.org This is particularly relevant in fields requiring customized and complex designs, such as aerospace, healthcare, and automotive sectors. rsc.orgnexa3d.com

Integration of Multi-Functional Dopants for Smart Materials

This compound-acrylate resins can be further functionalized by incorporating multi-functional dopants, enabling the creation of smart materials with diverse properties. researchgate.net For instance, the integration of dopants such as poly(glycerol) adipate (B1204190) acrylate (PGA-A) and 10,12-pentacosadyinoic acid (PCDA) into PG-6-acrylate resins has demonstrated the capability to print objects with a range of functionalities. researchgate.net This includes the development of temperature sensing probes. researchgate.net The modification with dopants like PGA-A allows for the formation of stable 3D networks within the resin during printing. rsc.org Despite the inclusion of dopants, the resin can maintain its optical transparency and homogeneity, allowing for the printing of structures with comparable resolution to the unmodified resin. rsc.org

Biosensing and Diagnostics Platforms

Polyglycerols, including this compound, are being explored for their potential in biosensing and diagnostics platforms, primarily due to their biocompatibility and ability to be functionalized. nih.gov

Development of High-Sensitivity Biosensing Matrices for Surface Plasmon Resonance (SPR) Analysis

Polyglycerol-based hydrogels have emerged as promising new biosensing matrices for affinity analysis using Surface Plasmon Resonance (SPR). nih.govacs.orgnih.govfu-berlin.de A three-dimensional polyglycerol–poly(ethylene glycol)-based hydrogel has been developed to enable high loading of ligands for small molecule analysis while minimizing non-specific binding. nih.govacs.orgnih.govfu-berlin.de This hydrogel is synthesized by cross-linking polyglycerol functionalized with carboxylate and maleimide (B117702) groups with dithiolated poly(ethylene glycol). nih.govacs.orgnih.govfu-berlin.de This approach allows for a significantly increased number of biomolecules to be loaded compared to standard carboxymethyl dextran (B179266) (CMD) sensors, such as CM5. nih.govacs.orgfu-berlin.de The spatial separation of carboxylate groups by the PEG linker and a higher density of functional groups contribute to this increased immobilization capacity. nih.govfu-berlin.de Studies have shown a substantial increase in the loading of proteins like carbonic anhydrase II and a corresponding increase in the binding signal of small molecules like acetazolamide (B1664987) when using these polyglycerol-PEG hydrogels compared to standard CMD sensors. nih.govacs.orgnih.govfu-berlin.de

Non-Specific Binding Reduction Strategies in Biosensors

A critical challenge in biosensing, particularly in complex biological matrices, is the reduction of non-specific binding of biomolecules to the sensor surface, which can lead to false signals and decreased sensitivity. mdpi.comresearchgate.net Polyglycerol-based coatings have been investigated as a strategy to control non-specific protein adsorption. researchgate.netresearchgate.net The absence of a carbohydrate structure in polyglycerol-PEG hydrogels, unlike standard dextran-based chips (e.g., CM5), contributes to reduced non-specific binding. nih.govacs.orgnih.govfu-berlin.de Research using dendritic polyglycerol (dPG) coatings has demonstrated their effectiveness in reducing non-specific protein adsorption on surfaces like glass and SPR sensors. researchgate.netresearchgate.net These coatings can significantly increase the recovery of analytes, such as antibodies, by preventing their adsorption to sample vials and sensor surfaces. researchgate.net Rendering both the sample vial and the sensor surface protein-resistant is crucial for obtaining accurate results in protein assays, especially at low analyte concentrations. researchgate.net

Emulsification and Stabilization Mechanisms in Complex Colloidal Systems

Polyglycerols and their derivatives, such as polyglycerol fatty acid esters (PGFEs), are well-established as non-ionic surfactants and emulsifiers with wide-ranging applications in stabilizing complex colloidal systems, including emulsions and foams. tiiips.commdpi.comokstate.eduaquachem.co.krmdpi.com Polyglycerol-6 laurate, an ester of polyglycerol-6 and lauric acid, is an example of a PG-6 derivative used as an emulsifier. tiiips.com Derived from natural raw materials, it helps stabilize emulsions and improve the texture of formulations by bonding with both hydrophilic and lipophilic molecules. tiiips.com

Polyglycerol esters can stabilize emulsions by reducing interfacial tension between immiscible phases and forming a film that prevents droplet aggregation. tiiips.comokstate.edu Their effectiveness is influenced by their Hydrophilic-Lipophilic Balance (HLB) value, which can be adjusted by varying the degree of polymerization of the polyglycerol, the fatty acid chain length, and the degree of esterification. okstate.edumdpi.com Polyglycerol esters with HLB values between 3.5 and 6.0 are particularly suitable for water-in-oil (W/O) emulsions, while those with higher HLB values (8 to 18) are commonly used in oil-in-water (O/W) emulsions. okstate.edumdpi.com

Polyglycerol esters, including those based on diglycerol (B53887) and polyglycerol-3, can form highly stable α-gels in water, which contributes to enhanced emulsification properties and increased viscosity of the external water phase, further stabilizing O/W emulsions and foams. aquachem.co.kr Blending polyglycerol esters with glycerides can also help stabilize the α-crystalline structure of the latter. aquachem.co.kr

In the context of complex systems like high internal phase Pickering emulsions (HIPPEs), polyglycerol derivatives like polyglycerol polyricinoleate (PGPR) are used as stabilizers, often in combination with other compounds like monoglycerides (B3428702). mdpi.com PGPR's amphiphilicity and emulsifying ability are key to stabilizing W/O emulsions. mdpi.com The synergistic effect between PGPR and monoglycerides has been observed to reduce interfacial tension and improve emulsion stability. mdpi.com

Table 1: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 36675-34-0 |

| Glycerol | 297 |

| Lauric acid | 3893 |

| Polyglycerol polyricinoleate | 52821016 |

| Sebacic acid | 10996 |

| Poly(ethylene glycol) | 99103 |

| Carbonic anhydrase II | 148456071 |

| Acetazolamide | 1986 |

| Bovine serum albumin (BSA) | 51730175 |

| Lysozyme | 16213261 |

| Fibrinogen | 158712 |

| Concanavalin A (Con A) | 123885 |

| 10,12-pentacosadyinoic acid | 536746 |

| Poly(glycerol) adipate acrylate | N/A* |

This compound (PG-6), a polymer synthesized from six glycerol units, is emerging as a versatile compound with significant applications in advanced material science and engineering. la-saponaria.com Its structure provides a balance of hydrophilic and lipophilic properties, contributing to its utility in diverse fields ranging from additive manufacturing to biosensing and the stabilization of complex mixtures.

Advanced Manufacturing and Functional Materials

Polyglycerols, including PG-6, offer a sustainable and adaptable platform for developing materials with tailored properties for advanced manufacturing processes. researchgate.net Their inherent characteristics, such as optical clarity and the presence of multiple hydroxyl groups, make them valuable building blocks. researchgate.net

Development of Sustainable, Photoreactive this compound Resins

The development of sustainable, photoreactive resins is a key area where this compound demonstrates considerable potential, particularly for advanced additive manufacturing techniques like volumetric additive manufacturing (VAM). researchgate.netrsc.orgosti.govrsc.org VAM is a revolutionary approach that enables the fabrication of 3D objects in a single, integrated process, offering enhanced design flexibility and reduced production times compared to conventional layer-by-layer methods. researchgate.netrsc.orgrsc.org

A notable challenge in the widespread adoption of VAM has been the limited availability of suitable resins that combine photoreactive properties with sustainable sourcing. researchgate.netrsc.orgosti.govrsc.org Polyglycerol, derived from renewable vegetable sources, is colorless, and readily functionalized, making it an ideal oligomer for creating such resins. researchgate.netrsc.orgrsc.org Polyglycerol-6 can be efficiently converted into an acrylate photo-printable resin through a straightforward and scalable synthesis. researchgate.netrsc.orgrsc.org Polyglycerol-6-acrylate resins fulfill the essential requirements for volumetric printing, possessing the necessary transparency, photo-reactivity, and viscosity. researchgate.netrsc.orgrsc.org These resins have been successfully employed to print objects with intricate geometries and good resolution. researchgate.netrsc.orgrsc.org Furthermore, studies indicate that recycled PG-6-acrylate resin can be effectively reused with minimal impact on performance, contributing to improved material utilization and reduced waste. researchgate.netrsc.orgrsc.org

Fabrication of Complex Geometries and Intricate Structures

The application of this compound-based photoreactive resins extends to the precise fabrication of complex geometries and intricate structures through additive manufacturing. Volumetric printing utilizing PG-6-acrylate facilitates the creation of objects with a high degree of design freedom, enabling the realization of complex shapes that were previously difficult to produce using traditional manufacturing methods. researchgate.netrsc.orgrsc.orgnexa3d.com The demonstrated ability to print structures with good resolution underscores the capability of these sustainable resins in generating detailed and complex components. researchgate.netrsc.orgrsc.org This is particularly valuable in industries requiring customized and elaborate designs, including aerospace, healthcare, and automotive sectors. rsc.orgnexa3d.com

Integration of Multi-Functional Dopants for Smart Materials

This compound-acrylate resins can be modified through the incorporation of multi-functional dopants, leading to the creation of smart materials with tailored functionalities. researchgate.net The integration of dopants, such as poly(glycerol) adipate acrylate (PGA-A) and 10,12-pentacosadyinoic acid (PCDA), into PG-6-acrylate resins has been shown to enable the printing of objects with diverse functional properties. researchgate.net This includes the successful development of temperature sensing probes. researchgate.net The inclusion of dopants like PGA-A facilitates the formation of stable 3D networks within the resin during the printing process. rsc.org Importantly, the resin can maintain its optical transparency and homogeneity even with the addition of dopants, allowing for the printing of structures with resolution comparable to that of the unmodified resin. rsc.org

Biosensing and Diagnostics Platforms

Polyglycerols, including this compound, are being investigated for their utility in biosensing and diagnostics platforms, primarily due to their biocompatibility and the ability to introduce various functionalities. nih.gov

Development of High-Sensitivity Biosensing Matrices for Surface Plasmon Resonance (SPR) Analysis

Polyglycerol-based hydrogels represent a promising class of biosensing matrices for high-sensitivity affinity analysis using Surface Plasmon Resonance (SPR). nih.govacs.orgnih.govfu-berlin.de A three-dimensional hydrogel based on polyglycerol and poly(ethylene glycol) has been developed to achieve high ligand loading for the analysis of small molecules while simultaneously minimizing non-specific binding. nih.govacs.orgnih.govfu-berlin.de This hydrogel is formed by cross-linking functionalized polyglycerol (containing carboxylate and maleimide groups) with dithiolated poly(ethylene glycol). nih.govacs.orgnih.govfu-berlin.de This structure allows for a significantly higher density of immobilized biomolecules compared to conventional carboxymethyl dextran (CMD) sensors, such as CM5. nih.govacs.orgfu-berlin.de The increased immobilization capacity is attributed to the spatial separation of carboxylate groups by the PEG linker and the presence of more functional groups available for immobilization. nih.govfu-berlin.de Research has demonstrated a substantial increase in the loading of proteins like carbonic anhydrase II and a corresponding enhancement in the binding signal of small molecules such as acetazolamide when utilizing these polyglycerol-PEG hydrogels compared to standard CMD sensors. nih.govacs.orgnih.govfu-berlin.de

Non-Specific Binding Reduction Strategies in Biosensors